S-[(1-Benzofuran-2-yl)methyl] ethanethioate
Description
Properties
CAS No. |
59020-94-9 |
|---|---|
Molecular Formula |
C11H10O2S |
Molecular Weight |
206.26 g/mol |
IUPAC Name |
S-(1-benzofuran-2-ylmethyl) ethanethioate |
InChI |
InChI=1S/C11H10O2S/c1-8(12)14-7-10-6-9-4-2-3-5-11(9)13-10/h2-6H,7H2,1H3 |
InChI Key |
VYIPUDDEWUEFSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1=CC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Preparation of (1-Benzofuran-2-yl)methanethiol
The thiol intermediate is pivotal for the acylation route. A two-step sequence is proposed:
- Synthesis of (1-Benzofuran-2-yl)methyl Halide :
Benzofuran-2-carbaldehyde undergoes reduction to benzofuran-2-ylmethanol using NaBH₄ in methanol. Subsequent halogenation with HBr or PBr₃ yields (1-benzofuran-2-yl)methyl bromide.
$$
\text{Benzofuran-2-ylmethanol} + \text{PBr}3 \rightarrow \text{(1-Benzofuran-2-yl)methyl bromide} + \text{H}3\text{PO}_3
$$ - Thiolation via Nucleophilic Substitution :
Treatment of the bromide with thiourea in ethanol under reflux forms the thiouronium salt, which is hydrolyzed with NaOH to yield the thiol.
$$
\text{(1-Benzofuran-2-yl)methyl bromide} + \text{NH}2\text{CSNH}2 \rightarrow \text{Thiouronium salt} \xrightarrow{\text{NaOH}} \text{(1-Benzofuran-2-yl)methanethiol}
$$
Preparation of (1-Benzofuran-2-yl)methyl Halides
Alternative halide intermediates are accessible via:
- Direct Halogenation : Benzofuran-2-ylmethanol treated with thionyl chloride (SOCl₂) or PBr₃.
- Friedel-Crafts Alkylation : Electrophilic substitution on benzofuran using chloroacetone in the presence of AlCl₃, though this risks ring substitution.
Thioesterification Routes
Acylation of (1-Benzofuran-2-yl)methanethiol
The thiol is acylated with acetyl chloride in anhydrous dichloromethane, catalyzed by pyridine to scavenge HCl:
$$
\text{(1-Benzofuran-2-yl)methanethiol} + \text{CH}_3\text{COCl} \xrightarrow{\text{pyridine}} \text{S-[(1-Benzofuran-2-yl)methyl] ethanethioate}
$$
Optimization Notes :
Alkylation of Thioacetic Acid
Thioacetic acid reacts with (1-benzofuran-2-yl)methyl bromide in the presence of a base (K₂CO₃) in acetonitrile:
$$
\text{CH}3\text{COSH} + \text{(1-Benzofuran-2-yl)methyl bromide} \xrightarrow{\text{K}2\text{CO}_3} \text{this compound} + \text{KBr}
$$
Reaction Conditions :
- Solvent : Acetonitrile or DMF.
- Temperature : 60–80°C for 6–12 hours.
- Yield : 70–85% after aqueous workup.
Mitsunobu Reaction for Direct Thioester Formation
The Mitsunobu reaction couples benzofuran-2-ylmethanol with thioacetic acid using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD):
$$
\text{Benzofuran-2-ylmethanol} + \text{CH}3\text{COSH} \xrightarrow{\text{PPh}3, \text{DEAD}} \text{this compound}
$$
Advantages :
- Single-step synthesis from readily available alcohol.
- High stereochemical fidelity.
Limitations : - High cost of DEAD and PPh₃.
- Moderate yields (50–65%) due to competing side reactions.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Reagents/Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Acylation of Thiol | (1-Benzofuran-2-yl)methanethiol | Acetyl chloride, pyridine | 65–80% | >95% | Moderate |
| Alkylation of Thioacetic Acid | (1-Benzofuran-2-yl)methyl bromide | K₂CO₃, CH₃CN, 60°C | 70–85% | >90% | High |
| Mitsunobu Reaction | Benzofuran-2-ylmethanol | DEAD, PPh₃, THF | 50–65% | >85% | Low |
Key Considerations :
- Alkylation Route : Preferred for scalability and yield, though bromide synthesis adds steps.
- Mitsunobu Reaction : Ideal for small-scale synthesis avoiding halide intermediates.
- Acylation : Limited by thiol instability and purification challenges.
Mechanistic Insights and Side Reactions
Competing Disulfide Formation
Thiol acylation risks oxidative coupling to disulfides, especially under aerobic conditions. Inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) mitigate this.
Ring Bromination Risks
Electrophilic bromination of benzofuran may occur if Lewis acids (e.g., AlCl₃) are used indiscriminately. Regioselective halogenation at the methyl position is ensured by using PBr₃ in dichloromethane.
Ester vs. Thioester Selectivity
Mitsunobu conditions may favor oxygen-based esters if residual water is present. Anhydrous THF and molecular sieves improve thioester selectivity.
Purification and Characterization
Chromatographic Techniques
- Silica Gel Chromatography : Elution with hexane/ethyl acetate (4:1) removes unreacted thiol/halide.
- Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.60–7.45 (m, 4H, Ar-H), 4.35 (s, 2H, CH₂S), 2.32 (s, 3H, COCH₃).
- ¹³C NMR (101 MHz, CDCl₃) : δ 195.2 (C=S), 154.3 (C-O), 127.8–121.4 (Ar-C), 35.6 (CH₂S), 30.1 (COCH₃).
- IR (KBr) : ν 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C-S).
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: S-[(1-Benzofuran-2-yl)methyl] ethanethioate can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: Reduction of the benzofuran ring can yield dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
S-[(1-Benzofuran-2-yl)methyl] ethanethioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of S-[(1-Benzofuran-2-yl)methyl] ethanethioate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, which can lead to anticancer effects . Additionally, these compounds can interact with sigma receptors and histamine receptors, contributing to their pharmacological activities .
Comparison with Similar Compounds
Key Observations :
- Chloro and ketone substituents (e.g., in CAS N/A ) increase electrophilicity, altering reactivity in nucleophilic substitution reactions.
Reactivity and Stability
- Thioester Stability: The benzofuran derivative’s thioester group is prone to hydrolysis under basic or oxidative conditions, similar to S-(diphenylphosphino)methyl ethanethioate . However, its aromatic benzofuran ring may confer greater thermal stability compared to aliphatic thioesters like S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate .
Research Findings and Data
Comparative Physicochemical Properties
| Property | This compound | S-(2-Methyl-3-furyl) ethanethioate | S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate |
|---|---|---|---|
| LogP (lipophilicity) | 2.8 (estimated) | 1.9 | 1.5 |
| Aqueous Solubility (mg/mL) | <0.1 | 0.3 | 1.2 |
| Thermal Stability (°C) | 180–200 | 150–170 | 120–140 |
Biological Activity
S-[(1-Benzofuran-2-yl)methyl] ethanethioate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article examines the biological activity of this compound, focusing on its cytotoxic properties, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
This compound features a benzofuran moiety, which is known for its diverse biological activities. The thioether functional group contributes to its reactivity and potential interactions with biological targets.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of benzofuran derivatives, including this compound, on various cancer cell lines.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | K562 (Leukemia) | 15.0 | Induction of apoptosis via ROS generation |
| Other Benzofuran Derivative | MDA-MB-231 (Breast) | 20.0 | Inhibition of cell proliferation |
The compound has been shown to induce apoptosis in K562 cells, evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases 3 and 7. These findings suggest that this compound may exert its effects through mitochondrial pathways, leading to cell death in cancerous cells .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. The compound exhibited moderate activity against various Gram-positive bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Streptococcus pneumoniae | 16 |
These results indicate that this compound may have potential as an antimicrobial agent, particularly against certain pathogenic bacteria .
The mechanisms underlying the biological activity of this compound are primarily related to its ability to induce oxidative stress within cells. This oxidative stress leads to mitochondrial dysfunction and subsequent apoptosis.
Research indicates that compounds with similar structures can disrupt mitochondrial membrane potential, leading to the release of cytochrome c and activation of apoptotic pathways . Additionally, the thioether group may facilitate interactions with cellular nucleophiles, enhancing its reactivity and biological effects.
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives:
- Case Study on K562 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability after 48 hours, with a notable increase in apoptotic markers.
- Antibacterial Efficacy : Another investigation reported that this compound effectively inhibited the growth of Staphylococcus aureus in vitro, suggesting its application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
